

Technical Guide: Structural Elucidation and Confirmation of 2-Amino Nevirapine-d3

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Compound of Interest

Compound Name: 2-Amino Nevirapine-d3

CAS No.: 1346605-12-6

Cat. No.: B1377277

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Executive Summary & Molecular Context

2-Amino Nevirapine-d3 is a deuterated analog of 2-Amino Nevirapine, a key process impurity and metabolite of the antiretroviral drug Nevirapine. It serves as a critical Internal Standard (IS) for LC-MS/MS bioanalysis, ensuring accurate quantification by compensating for matrix effects and ionization variability.

- Chemical Name: 2-Amino-11-cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one.[1]
- Molecular Formula:
[2]
- Molecular Weight: 284.33 g/mol (Unlabeled: 281.31 g/mol) [2]
- Key Modification: Replacement of the C4-methyl protons with deuterium () and substitution of a hydrogen with an amino group (

) at the C2 position of the pyridine ring.

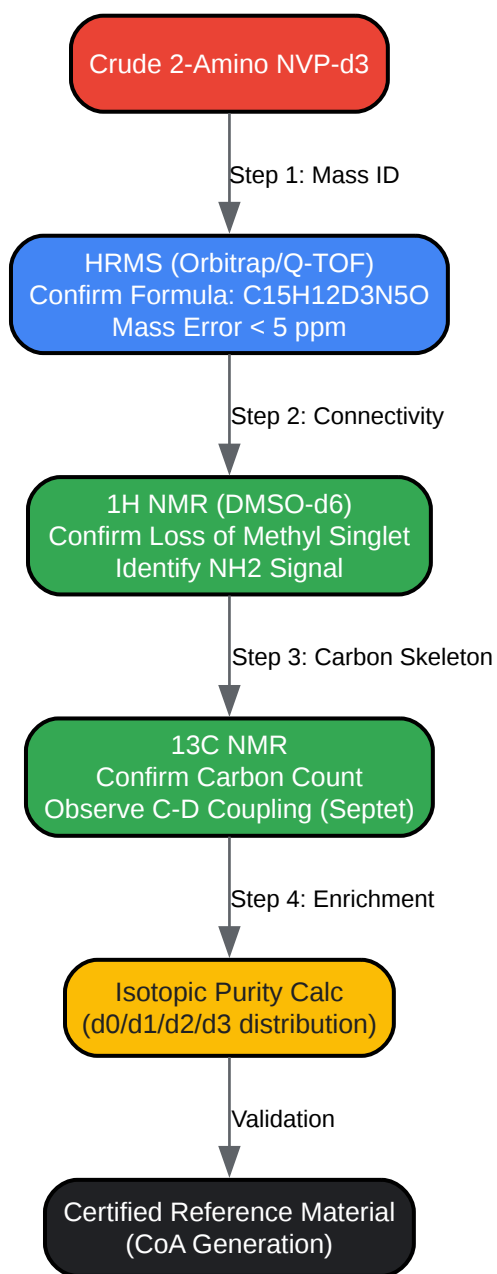
Structural Elucidation Strategy

The confirmation of this reference standard requires a multi-modal approach to verify three critical attributes:

- The Core Scaffold: The integrity of the dipyridodiazepinone ring system.
- The Amino Substitution: Confirmation of the
group at position 2.
- The Isotopic Label: Verification of the trideutero-methyl group (
) and calculation of Isotopic Purity.

Logical Workflow

The following diagram illustrates the decision-matrix used to confirm the structure.



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Figure 1: Structural elucidation workflow ensuring rigorous confirmation of identity and isotopic enrichment.

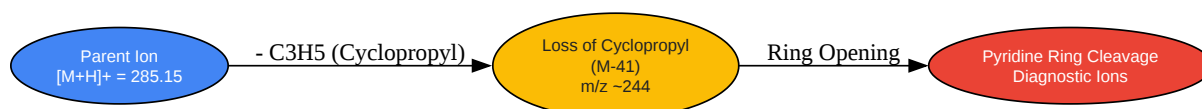
Detailed Confirmation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and calculate the degree of deuteration.

- Instrumentation: Q-TOF or Orbitrap MS coupled with UHPLC.
- Ionization: ESI Positive Mode.
- Theoretical Mass ():
 - Unlabeled (2-Amino NVP): ~282.1350
 - Labeled (2-Amino NVP-d3): ~285.1538 (Shift of +3.018 Da).
- Acceptance Criteria: Mass error ppm.

Fragmentation Pathway (MS/MS): The fragmentation pattern must mirror the parent drug but retain the mass shift in fragments containing the methyl group.



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Figure 2: Predicted MS/MS fragmentation pathway for **2-Amino Nevirapine-d3**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prove the position of the amino group and the absence of the methyl protons.

Protocol:

- Solvent: DMSO-
(Preferred due to solubility and exchangeable proton visibility).
- Concentration: 5-10 mg in 0.6 mL.

Spectral Expectations:

Feature	Unlabeled (NVP)	2-Amino NVP-d3	Diagnostic Significance
Methyl ()	Singlet ppm ()	Absent	Confirms deuteration of methyl group.
Amino ()	Absent	Broad Singlet ppm ()	Confirms presence of amino substituent.
Aromatic Region	4 Protons (2 sets of doublets/multiplets)	Altered coupling pattern	Indicates substitution on the pyridine ring.
Cyclopropyl	Multiplets ppm	Unchanged	Confirms N-cyclopropyl integrity.

Causality Check: The disappearance of the methyl singlet in the

NMR is the definitive proof of the

label location. The appearance of the broad exchangeable singlet confirms the amine.

Isotopic Purity Calculation

To ensure the standard does not interfere with the analyte (unlabeled) channel during quantitation, the contribution of

(unlabeled) must be minimal.

Method: Analyze the isotopic envelope in MS.

- Requirement:

to prevent "cross-talk" in high-sensitivity assays.

Synthesis & Impurity Origin Logic

Understanding the origin of "2-Amino Nevirapine" is crucial for troubleshooting.

- **Synthesis:** It is typically synthesized by reacting a 2-amino-pyridine precursor (instead of the standard chloronicotinic acid derivative) or via the amination of a halogenated intermediate.
- **Label Incorporation:** The deuterium label is introduced via the 3-amino-2-chloro-4-(methyl-d3)-pyridine starting material. This ensures the label is metabolically stable and located in a non-exchangeable position (the methyl group), unlike acidic protons which would exchange with solvent.

Quantitative Data Summary

Parameter	Specification	Validation Method
Appearance	Off-white to pale yellow solid	Visual Inspection
Purity (Chemical)		HPLC-UV (254 nm)
Purity (Isotopic)	atom D	HRMS / NMR
Water Content		Karl Fischer Titration
Solubility	Soluble in DMSO, Methanol	Visual / Gravimetric

References

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Sources

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